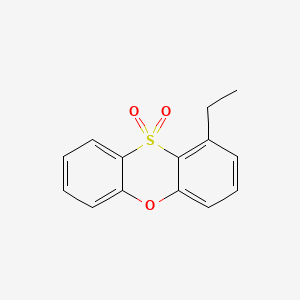
1-Ethylphenoxathiin 10,10-dioxide
Cat. No. B1668149
Key on ui cas rn:
134476-36-1
M. Wt: 260.31 g/mol
InChI Key: HQSRQKBSOOZLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05420156
Procedure details


A solution of 1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide (590.2) g) in acetic acid (5.4 L) containing 70% aqueous perchloric acid (250 mL) was blanketed with nitrogen and 65 g of Pearlman's catalyst (20% palladium hydroxide on carbon, Aldrich Chemical Co., Milwaukee, Wis.) was added. The atmosphere above the reaction mixture was replaced by successive evacuation and flushing with nitrogen, and then the nitrogen was displaced by successive evacuations and flushing with hydrogen. The reaction mixture was then stirred vigorously and hydrogen was added until no more was taken up. The catalyst was filtered off and rinsed with acetic acid. The combined acetic acid solutions were diluted to approximately 23.5 L with water and stirred overnight at room temperature. The resulting off-white solid was collected by filtration, washed with water (2 L) and dried at 50° C. in a vacuum oven, giving 1-ethylphenoxathiin 10,10-dioxide. After recrystallization from ethyl acetate/hexanes it had a melting point of 114°-115° C. Recrystallization from ethyl acetate/pentane appeared to give a different crystalline form, mp 101°-103° C.
Name
1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
O[CH:2]([C:4]1[C:17]2[S:16](=[O:19])(=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:3].Cl(O)(=O)(=O)=O>C(O)(=O)C.[OH-].[OH-].[Pd+2]>[CH2:2]([C:4]1[C:17]2[S:16](=[O:19])(=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:3] |f:3.4.5|
|
Inputs


Step One
|
Name
|
1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)C1=CC=CC=2OC3=CC=CC=C3S(C12)(=O)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
5.4 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushing with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushing with hydrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hydrogen was added until
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with acetic acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined acetic acid solutions were diluted to approximately 23.5 L with water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting off-white solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. in a vacuum oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CC=CC=2OC3=CC=CC=C3S(C12)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
